2-(4-Heptylphenyl)-2-oxoethyl 2-(4-heptylphenyl)quinoline-4-carboxylate
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Overview
Description
2-(4-Heptylphenyl)-2-oxoethyl 2-(4-heptylphenyl)quinoline-4-carboxylate is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinoline core substituted with heptylphenyl groups, making it a subject of interest in synthetic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Heptylphenyl)-2-oxoethyl 2-(4-heptylphenyl)quinoline-4-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of heptylphenyl groups through Friedel-Crafts alkylation. The final step involves esterification to form the carboxylate ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(4-Heptylphenyl)-2-oxoethyl 2-(4-heptylphenyl)quinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The heptylphenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new substituents.
Scientific Research Applications
2-(4-Heptylphenyl)-2-oxoethyl 2-(4-heptylphenyl)quinoline-4-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Heptylphenyl)-2-oxoethyl 2-(4-heptylphenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Heptylphenyl)-2-oxoethyl 2-(4-heptylphenyl)quinoline-4-carboxylate
- This compound derivatives
- Other quinoline-based compounds with similar substituents
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of heptylphenyl groups. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications and differentiating it from other quinoline derivatives.
Properties
Molecular Formula |
C38H45NO3 |
---|---|
Molecular Weight |
563.8 g/mol |
IUPAC Name |
[2-(4-heptylphenyl)-2-oxoethyl] 2-(4-heptylphenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C38H45NO3/c1-3-5-7-9-11-15-29-19-23-31(24-20-29)36-27-34(33-17-13-14-18-35(33)39-36)38(41)42-28-37(40)32-25-21-30(22-26-32)16-12-10-8-6-4-2/h13-14,17-27H,3-12,15-16,28H2,1-2H3 |
InChI Key |
HYVGGJBUHOETBI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)OCC(=O)C4=CC=C(C=C4)CCCCCCC |
Origin of Product |
United States |
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